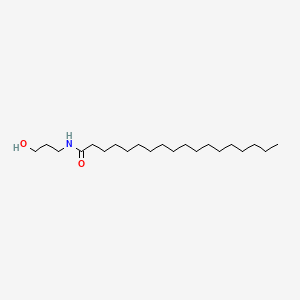

N-(3-Hydroxypropyl)stearamide

Description

Significance of Long-Chain Fatty Acid Amides in Biochemical and Materials Science

Long-chain fatty acid amides are compounds of considerable interest in both biochemistry and materials science due to their diverse functions and properties. In the biological realm, the fatty acid amide bond is a crucial structural component of complex lipids like ceramides (B1148491) and sphingolipids. gerli.comnih.gov Furthermore, specific fatty acid amides have emerged as important signaling molecules in mammals. nih.gov For instance, oleamide (B13806) is recognized as a regulator of the sleep/wake cycle, while anandamide (B1667382) is an endogenous ligand for cannabinoid receptors. mdpi.com

In materials science, the chemical features of fatty acid amides give them high surface activity, making them economically important and widely produced for various applications. gerli.com They are utilized as fiber lubricants, detergents, flotation agents, textile softeners, antistatic agents, and plasticizers. gerli.com The ability of these molecules to self-assemble into different structures is a key area of research. Modifications to the polar headgroup of a fatty acid like stearic acid can dramatically alter the morphologies of these supramolecular assemblies, leading to the formation of molecular gels and lyotropic liquid crystals. acs.org This versatility establishes fatty acids as a robust platform for designing novel materials. acs.orgresearchgate.net

Overview of Structurally Related N-Substituted Fatty Amides

N-(3-Hydroxypropyl)stearamide is a member of the N-substituted fatty amides, a class of compounds where one of the hydrogen atoms on the nitrogen of the amide group is replaced by a substituent, such as an alkyl or aryl group. fiveable.me This substitution significantly influences the molecule's chemical and physical properties, including its reactivity and basicity. fiveable.me

The family of N-substituted fatty amides is extensive and includes several compounds with notable properties. For example, N-acylethanolamines (NAEs) are a well-studied group that includes anandamide. nih.gov The simple substitution on the amide nitrogen creates a wide array of structures with different characteristics. fiveable.megoogle.com Research has shown that modifying the substituent can lead to materials with distinct properties. For instance, N-(2-hydroxyethyl)stearamide forms a lyotropic liquid crystalline phase at 90 °C, a property also observed in N,N-Bis(2-hydroxyethyl)stearamide at 55 °C. acs.org The study of such structurally related compounds provides a comparative basis for understanding the properties of this compound.

Rationale for Academic Inquiry into this compound

The primary rationale for the academic investigation of this compound stems from the established principle that minor structural modifications to fatty amides can result in significant changes in their self-assembly behavior and material properties. acs.org As a derivative of stearic acid, a versatile and well-understood molecular building block, this compound presents a specific case for exploring structure-property relationships.

Scientific inquiry focuses on how the introduction of the 3-hydroxypropyl group onto the amide nitrogen, in contrast to other substituents, influences its molecular aggregation. Comparative studies on the gelation properties of various stearic acid derivatives, including this compound, aim to elucidate these differences. acs.org Understanding the impact of this specific N-substitution is crucial for the rational design of new functional materials with tailored characteristics, such as unique gelation capabilities or liquid crystal phases. By systematically studying derivatives like this compound, researchers can expand the library of functional organic materials derived from renewable fatty acid sources.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Stearic acid |

| N-arachidonoylethanolamine (anandamide) |

| Oleamide |

| Ceramide |

| Sphingolipid |

| N-(2-hydroxyethyl)stearamide |

| N,N-Bis(2-hydroxyethyl)stearamide |

| N-acylglycine |

Properties

IUPAC Name |

N-(3-hydroxypropyl)octadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23/h23H,2-20H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBODJTVLNPEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986196 | |

| Record name | N-(3-Hydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67177-07-5 | |

| Record name | N-(3-Hydroxypropyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67177-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypropyl)stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067177075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Hydroxypropyl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxypropyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modifications of N 3 Hydroxypropyl Stearamide

Established Reaction Mechanisms for N-Acylation of Hydroxypropylamines with Stearic Acid or its Derivatives

The primary method for synthesizing N-(3-Hydroxypropyl)stearamide involves the N-acylation of 3-aminopropanol with stearic acid or its more reactive derivatives. This process can be achieved through several reaction pathways, primarily amidation.

Amidation Reactions and Catalytic Considerations

Direct amidation is a common and straightforward approach for the synthesis of this compound. This reaction typically involves heating stearic acid and 3-aminopropanol, often in the presence of a catalyst to improve reaction rates and yields.

Thermal amidation of stearic acid with amino alcohols like 3-aminopropanol can be substantial even without a catalyst. For instance, the thermal reaction of stearic acid with an equimolar ratio of ethanolamine (B43304) resulted in a 61% conversion in 3 hours. researchgate.net The reaction typically proceeds through the formation of a salt intermediate, followed by stearoylation of the amino-nitrogen. researchgate.net

Catalytic Approaches: The use of catalysts is prevalent in optimizing the amidation process. Both homogeneous and heterogeneous catalysts are employed.

Heterogeneous Catalysts: Microporous and mesoporous materials have been investigated as catalysts. For the amidation of stearic acid with ethanolamine, H-Beta-150, a microporous zeolite, demonstrated the highest conversion (79%) and selectivity (83%) towards the desired amide. researchgate.net The acidity of the catalyst plays a crucial role; an optimal amount of Brønsted acid sites is necessary for high yield and selectivity. researchgate.net An excess of Brønsted acid sites can lead to the formation of esteramides as a side product. researchgate.net Iron-containing heterogeneous catalysts supported on materials like SiO2, Al2O3, and various zeolites have also been successfully used in the solventless amidation of stearic acid. researchgate.net

Homogeneous Catalysts: Lewis acids can also catalyze the amidation reaction. usm.edu

Reaction Conditions:

Temperature: Elevated temperatures, typically in the range of 120–180°C, are required to drive the reaction towards completion. An optimal temperature of 180°C has been identified in some studies. researchgate.net

Atmosphere: To prevent oxidation, the reaction is often carried out under an inert atmosphere, such as nitrogen.

Reactant Ratio: The molar ratio of stearic acid to the amino alcohol can influence the reaction outcome. An excess of the amino alcohol can sometimes suppress the reaction due to its strong adsorption on the catalyst surface. researchgate.net

A typical laboratory-scale synthesis involves heating a mixture of stearic acid and 3-aminopropanol, with the removal of water, followed by crystallization of the product from a suitable solvent like hexane. prepchem.com

Esterification and Transamidation Routes

While direct amidation is the most common route, esterification followed by amidation or transamidation represents alternative synthetic strategies. The development of new methods for amide bond formation is an active area of research, driven by the importance of amides in various chemical and biological contexts. nsf.gov

Esterification and Subsequent Amidation: In this two-step approach, stearic acid is first converted to an ester, which is then reacted with 3-aminopropanol. This method can sometimes offer advantages in terms of reaction control and purity of the final product. The activation of carboxylic acids, for example with alkylchloroformate, to form a mixed anhydride (B1165640) which then undergoes aminolysis is a related strategy. google.com

Transamidation: Transamidation involves the reaction of an existing amide with an amine to form a new amide. While less direct for the synthesis of this compound from stearic acid, it is a relevant concept in the broader context of amide synthesis. nsf.gov Recent advances have focused on both metal-catalyzed and transition-metal-free transamidation reactions. nsf.gov

Targeted Derivatization Strategies of the Hydroxyl Moiety

The hydroxyl group in this compound offers a reactive site for further chemical modifications, allowing for the synthesis of a variety of derivatives with tailored properties.

Esterification and Etherification of the Hydroxypropyl Chain

The hydroxyl group can undergo esterification and etherification to introduce new functional groups.

Esterification: Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. google.comrsc.org This reaction introduces an ester linkage, modifying the polarity and other physicochemical properties of the parent molecule. The use of enzymes, such as lipase (B570770) B from Candida antarctica (Novozyme® 435), has been explored for the regioselective acylation of hydroxyl groups in carbohydrate derivatives, a strategy that could potentially be applied here to avoid side reactions. wgtn.ac.nz

Etherification: Etherification involves the formation of an ether linkage at the hydroxyl position. This can be accomplished through reactions with alkyl halides or other suitable electrophiles under basic conditions. This modification can significantly alter the solubility and chemical stability of the resulting compound.

Amidation and Other N-Substitutions

While the primary amide nitrogen in this compound is generally less reactive than the hydroxyl group, N-substitution reactions are also a possibility for creating derivatives.

N-Alkylation: N-alkylation of amides can be achieved using various methods, including reactions with alkyl halides or the use of catalysts like N-heterocyclic carbene-phosphine iridium complexes for N-monoalkylation with alcohols. organic-chemistry.org

Further Amidation: While less common for this specific molecule, in principle, the amide hydrogen could be substituted, although this would require more forcing conditions than the derivatization of the hydroxyl group.

Control of Reaction Selectivity and Purity

Achieving high selectivity and purity is a critical aspect of the synthesis of this compound and its derivatives. Several factors influence the outcome of the reaction.

Catalyst Selection: The choice of catalyst is paramount in directing the reaction towards the desired product and minimizing side reactions. For instance, in the amidation of stearic acid, the acidity of the catalyst can determine the ratio of amide to esteramide formation. researchgate.net

Reaction Conditions: Careful control of temperature, pressure, and reaction time is essential. For example, in amidation reactions, higher temperatures generally favor amide formation, but can also lead to degradation or side reactions if not properly controlled. researchgate.net

Purification Methods: Post-reaction purification is crucial for obtaining a high-purity product. Common techniques include crystallization, filtration, and drying. Crystallization from a suitable solvent is often effective in removing unreacted starting materials and byproducts. prepchem.com

Table 1: Summary of Catalysts and Conditions for Amidation

| Catalyst | Reactants | Temperature (°C) | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| H-Beta-150 | Stearic acid, Ethanolamine | 180 | Hexane | 79% conversion, 83% selectivity to amide. Optimal Brønsted acidity is key. | researchgate.net |

| Iron-containing zeolites | Stearic acid, Ethanolamine | 140 | Solventless | High conversion (61% in 1h) and selectivity (98%) to amide. | researchgate.net |

| None (Thermal) | Stearic acid, Ethanolamine | 180 | Hexane | 61% conversion in 3 hours. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The synthesis of amides, including this compound, has traditionally involved methods that can be energy-intensive and may utilize hazardous reagents. In line with the principles of green chemistry, modern synthetic strategies are focused on developing more sustainable and environmentally benign processes. researchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less toxic substances. wordpress.com Key green methodologies being explored for the synthesis of this compound and related amides include enzymatic catalysis, the use of solid acid catalysts, and innovative reaction conditions like solvent-free and microwave-assisted synthesis.

Enzymatic Synthesis

Enzymatic catalysis represents a significant advancement in green chemistry for amide bond formation. nih.gov Lipases, in particular, have been identified as effective biocatalysts for the amidation of fatty acids. The use of enzymes like Candida antarctica lipase B (CALB) offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and the avoidance of harsh chemical reagents, leading to higher purity products and easier work-down procedures. nih.gov

Research into the enzymatic synthesis of various amides has demonstrated the viability of this approach. For instance, studies have shown excellent yields for the amidation of different carboxylic acids with primary and secondary amines using CALB in green solvents like cyclopentyl methyl ether. nih.gov While direct studies on this compound are limited, the successful synthesis of structurally similar compounds, such as N-(3-hydroxypropyl)-2-phenylacetamide in enzymatic cascade reactions, underscores the potential of biocatalysis in this area. csic.escsic.esrsc.org The reaction typically involves the direct condensation of stearic acid and 3-amino-1-propanol in the presence of a lipase. The process is often carried out in a solvent, but solvent-free enzymatic synthesis is also a promising and even greener alternative. researchgate.net

Table 1: Illustrative Research Findings on Enzymatic Amidation

This table summarizes typical results from studies on enzymatic amidation, showcasing the effectiveness of biocatalysts under green conditions. The data is based on findings from the synthesis of various amides, demonstrating the broad applicability of the method.

| Biocatalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Candida antarctica lipase B (CALB) | Octanoic Acid + Benzylamine | Cyclopentyl methyl ether | 60 | 90 min | >90% | nih.gov |

| Candida antarctica lipase B (CALB) | 4-Phenylbutanoic acid + Allylamine | Cyclopentyl methyl ether | 60 | 90 min | >90% | nih.gov |

| Alcohol Dehydrogenase (ADH) / DERA | N-(3-hydroxypropyl)-2-phenylacetamide + Acetaldehyde | TEA HCl buffer | 25 | 48 h | 75% | rsc.org |

Heterogeneous Catalysis

The use of solid, reusable catalysts is a cornerstone of green synthesis. In the context of producing this compound, heterogeneous acid catalysts like zeolites have been investigated for the amidation of stearic acid. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, allowing them to be recycled and minimizing catalyst waste.

Studies on the amidation of stearic acid with the structurally similar amino alcohol, ethanolamine, have shown that zeolites such as H-Beta-150 are effective catalysts. researchgate.net The reaction, typically performed at elevated temperatures (e.g., 180 °C), can achieve high conversion and selectivity. The acidity of the catalyst plays a crucial role; highly acidic catalysts may favor the formation of ester-amide byproducts, whereas catalysts with moderate acidity can yield the desired fatty alkanol amide with high selectivity. researchgate.net This highlights the importance of catalyst selection and optimization in directing the reaction toward the desired product. The thermal, non-catalytic reaction is also possible but generally results in lower conversion rates compared to the catalyzed pathway. researchgate.net

Table 2: Catalytic Amidation of Stearic Acid with Ethanolamine using Zeolite Catalysts

This interactive table presents data from a study on the catalytic amidation of stearic acid with ethanolamine, a reaction analogous to the synthesis of this compound. The results demonstrate the influence of different catalysts on reaction outcomes.

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Amide Selectivity (%) | Reference |

| None (Thermal) | 180 | 3 | 61 | - | researchgate.net |

| H-Beta-150 | 180 | 3 | 80 | - | researchgate.net |

| H-MCM-41 | 180 | 3 | 70 | 92 | researchgate.net |

Solvent-Free and Microwave-Assisted Methods

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free reactions, also known as neat reactions, reduce waste, cost, and the environmental impact associated with solvent production and disposal. researchgate.netdergipark.org.tr For the synthesis of this compound, a solvent-free approach could involve heating a mixture of the reactants, stearic acid and 3-amino-1-propanol, potentially with a catalyst. chemrxiv.org Given that stearic acid is a solid at room temperature, the reaction would be conducted above its melting point.

Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. researchgate.netoatext.com Microwave energy efficiently heats the reactants directly, which can enhance reaction rates and reduce the formation of byproducts. dergipark.org.trrsc.org The combination of solvent-free conditions with microwave irradiation is a particularly powerful green synthesis strategy. dergipark.org.tr While specific literature on the microwave-assisted synthesis of this compound is not prominent, the successful application of MAOS for a vast range of other amides and heterocyclic compounds suggests its high potential for this synthesis, offering a rapid and efficient alternative to traditional methods. nih.govundip.ac.id

Supramolecular Organization and Assembly of N 3 Hydroxypropyl Stearamide

Molecular Self-Assembly Phenomena in Diverse Solvents

The polarity of the solvent plays a critical role in directing the self-assembly pathways of N-(3-Hydroxypropyl)stearamide, resulting in diverse morphologies such as gels, liquid crystals, and various nanostructures.

Formation of Organogels and Hydrogels

This compound is a recognized organogelator, capable of forming thermoreversible gels in various apolar fluids. The gelation process is understood to occur via a precipitation mechanism where, upon cooling, the molecules aggregate into large, interconnected structures that entrap the solvent, leading to the formation of a gel network. The properties of these organogels, including their thixotropic behavior, are influenced by factors such as the cooling rate and the application of shear flow. When subjected to shear, the aggregated structures can disentangle and align with the flow, a process that is reversible upon cessation of the shear, allowing the network to rebuild.

While the focus of available research is more prominent on organogels, the amphiphilic nature of this compound, possessing both a long hydrophobic alkyl chain and a hydrophilic headgroup with hydroxyl and amide functionalities, suggests the potential for hydrogel formation in aqueous environments. Hydrogels are three-dimensional, water-swollen polymer networks held together by cross-links. nih.govmdpi.comrsc.orgmdpi.com The formation of hydrogels would be driven by the hydrophilic interactions of the headgroup with water molecules, alongside hydrophobic interactions of the stearamide tail.

Generation of Lyotropic Liquid Crystalline Phases

Lyotropic liquid crystals are formed by amphiphilic molecules in the presence of a solvent, where the phase behavior is dependent on concentration. wikipedia.orgnih.govrsc.orghuji.ac.il As the concentration of the amphiphile increases, various ordered phases can emerge from the initial micellar solutions. For this compound, the balance between its hydrophilic head and hydrophobic tail can facilitate the formation of different lyotropic mesophases.

These phases are characterized by the arrangement of the molecular aggregates. Common lyotropic liquid crystalline phases include the lamellar phase (Lα), where molecules are arranged in bilayers separated by solvent layers, and the hexagonal phase (HI or HII), where cylindrical micelles are packed into a hexagonal lattice. wikipedia.orgub.edu The specific phase formed by this compound would depend on factors such as its concentration in the solvent and the temperature.

Formation of Nanotubules, Nanobelts, and Microspheres

The self-assembly of stearic acid derivatives can lead to the formation of various well-defined nanostructures. Depending on the solvent and concentration, molecules of this compound can aggregate into morphologies such as nanotubules, nanobelts, and microspheres. The formation of these structures is a testament to the precise molecular recognition and packing that occurs during the self-assembly process. The specific morphology is a result of the intricate balance of intermolecular forces that guide the growth of the aggregates in specific dimensions.

Intermolecular Interactions Governing Self-Assembly

The formation of the diverse supramolecular structures of this compound is underpinned by specific intermolecular interactions. The strength and directionality of these non-covalent bonds are fundamental to the resulting architecture.

Role of Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the self-assembly of this compound. The amide (-CONH-) and hydroxyl (-OH) groups in the hydrophilic head of the molecule are capable of forming strong, directional hydrogen bonds. nih.govmdpi.comrsc.orgnih.govfip.org These interactions are crucial in forming the primary connections between molecules, leading to the formation of one-dimensional fibrous structures that can then entangle to form the gel network. The strength and geometry of these hydrogen bonds are influenced by the surrounding solvent molecules, which can compete for hydrogen bonding sites. In organogels, the amide-amide hydrogen bonds are particularly significant in driving the initial aggregation.

Influence of Alkyl Chain Interdigitation and Packing

The long stearamide alkyl chain provides a significant contribution to the self-assembly process through van der Waals interactions. The packing and interdigitation of these hydrophobic chains are critical for the stability of the aggregated structures. mdpi.com In nonpolar solvents, the hydrophobic interactions between the alkyl chains are a major driving force for aggregation. The efficiency of this packing influences the morphology of the resulting aggregates. Well-ordered packing of the alkyl chains can lead to more crystalline and rigid structures, while less ordered packing can result in more flexible and entangled networks. The interplay between the hydrogen bonding of the headgroups and the van der Waals interactions of the alkyl tails ultimately determines the final supramolecular architecture.

Hydrophilic-Lipophilic Balance and Supramolecular Architecture

The supramolecular architecture of this compound is fundamentally governed by its amphiphilic nature, which is quantitatively described by the Hydrophilic-Lipophilic Balance (HLB). The HLB concept provides a scale to measure the degree of hydrophilicity or lipophilicity of a surfactant molecule. The HLB value can be calculated using Griffin's method, which is particularly suited for non-ionic surfactants. The formula is expressed as:

HLB = 20 * (Mh / M)

Where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the molecular mass of the entire molecule, yielding a value on a scale from 0 to 20. mdpi.com A value of 0 corresponds to a completely lipophilic molecule, while a value of 20 represents a completely hydrophilic molecule. mdpi.com

For this compound (C₂₁H₄₃NO₂), the components are:

Lipophilic portion: The stearyl chain (C₁₇H₃₅-).

Hydrophilic portion: The N-(3-hydroxypropyl)amide headgroup (-C(=O)NH(CH₂)₃OH).

The respective molecular masses are approximately:

M (Total Molecule): 341.58 g/mol

Mh (Hydrophilic Headgroup): 103.12 g/mol

Based on these values, the HLB for this compound can be calculated as follows:

HLB ≈ 20 * (103.12 / 341.58) ≈ 6.04

An HLB value in the range of 3 to 6 typically indicates a water-in-oil (W/O) emulsifier. mdpi.com This calculated value underscores the compound's predominantly lipophilic character, balanced by a sufficiently polar headgroup. This balance is the primary determinant of its self-assembly behavior. In nonpolar environments, the strong intermolecular hydrogen bonds between the amide and hydroxyl functionalities of the headgroups become the dominant directional interaction, while the lipophilic stearyl chains interact favorably with the solvent. This arrangement leads to the formation of inverse micellar structures or one-dimensional fibrillar networks, where the hydrophilic cores are shielded from the nonpolar medium. These fibrous networks can entangle to form a three-dimensional structure, resulting in the gelation of organic solvents.

Factors Modulating Supramolecular Morphologies

The self-assembled structures of this compound are not static; their morphologies can be precisely controlled by modulating external conditions and molecular structure.

Impact of Concentration and Temperature on Assembly

The formation of supramolecular assemblies by this compound is a concentration- and temperature-dependent phenomenon, characteristic of low-molecular-weight gelators (LMWGs). Below a certain concentration, known as the critical gelation concentration (CGC), the molecules exist primarily as solvated monomers or small, disordered aggregates. As the concentration increases beyond the CGC, self-assembly into ordered, high-aspect-ratio structures like fibers or ribbons is initiated, leading to the formation of a macroscopic gel.

Temperature exerts a profound and reversible influence on the assembly. The hydrogen bonds that stabilize the supramolecular structure are thermally labile. Upon heating, the increased thermal energy disrupts these non-covalent interactions, leading to the breakdown of the fibrillar network and a transition from a gel state back to a sol state (gel-to-sol transition). The temperature at which this occurs is the gel melting temperature (Tgel). This process is typically reversible; subsequent cooling allows the hydrogen bonds to reform, restoring the self-assembled network and the gel phase. The thermal stability of the gel (i.e., the Tgel) generally increases with higher concentrations of the gelator, as a more extensive and interconnected network requires more thermal energy to disassemble.

| Concentration (% w/v) | Gel State | Gel Melting Temperature (Tgel) |

|---|---|---|

| 0.5 | Partial Gel | Low |

| 1.0 | Stable Gel | Moderate |

| 2.0 | Robust Gel | High |

Influence of Solvent Polarity and Composition

Solvent properties, particularly polarity and hydrogen-bonding capability, play a critical role in directing the self-assembly of this compound. The final morphology of the aggregates is the result of a delicate balance between solute-solute, solute-solvent, and solvent-solvent interactions.

In nonpolar, aprotic solvents (e.g., alkanes, toluene), the primary intermolecular interactions are the hydrogen bonds between the amide and hydroxyl groups of the gelator molecules. These interactions are strong and highly directional, promoting the formation of well-defined, one-dimensional fibrillar structures that lead to effective gelation.

In polar aprotic solvents (e.g., acetone, dimethylformamide), the solvent molecules can act as hydrogen bond acceptors. This introduces competition, potentially disrupting the intermolecular hydrogen bonds between the gelator molecules and leading to less stable or different aggregate morphologies.

In polar protic solvents (e.g., alcohols, water), the solvent can act as both a hydrogen bond donor and acceptor. This creates strong competition that can significantly weaken the solute-solute hydrogen bonds required for self-assembly, often preventing gelation entirely and favoring the dissolution of the molecule as monomers.

| Solvent Type | Dominant Interaction | Expected Assembly Behavior |

|---|---|---|

| Nonpolar Aprotic | Solute-Solute H-Bonding | Strong Fibrillar Network (Gelation) |

| Polar Aprotic | Solute-Solute & Solute-Solvent H-Bonding Competition | Weak/Modified Assembly (Weak Gel or Precipitate) |

| Polar Protic | Dominant Solute-Solvent H-Bonding | Solvation (No Assembly) |

Effects of Structural Modifications on Assembly Properties

Subtle modifications to the molecular structure of stearic acid derivatives can lead to dramatic changes in their self-assembly properties and resulting supramolecular morphologies. nih.gov The introduction and alteration of the polar headgroup are particularly impactful.

Comparing this compound to its parent compounds, stearic acid and stearamide, reveals the importance of the headgroup's hydrogen-bonding capabilities. While stearic acid can form dimers through hydrogen bonding between carboxylic acid groups, it does not typically form the extensive fibrillar networks necessary for gelation in the same way its amide derivatives do. Stearamide, with its primary amide group, possesses both two hydrogen bond donors and two acceptors, enabling the formation of robust, hydrogen-bonded tapes that drive self-assembly.

The addition of the 3-hydroxypropyl group to the stearamide core introduces several key changes. It increases the steric bulk of the headgroup, which can influence the packing arrangement of the molecules. Crucially, it adds a terminal hydroxyl group, providing an additional hydrogen-bonding site. This can lead to more complex and potentially stronger or more intricate hydrogen-bonding networks, thereby altering the gelation properties, fiber morphology, and thermal stability of the resulting supramolecular material.

| Compound | Headgroup Structure | Key H-Bonding Sites | Typical Assembly Behavior |

|---|---|---|---|

| Stearic Acid | -COOH | Carboxylic acid dimer | Crystallization |

| Stearamide | -CONH₂ | Primary amide | Forms H-bonded tapes, can form gels |

| This compound | -CONH(CH₂)₃OH | Secondary amide + hydroxyl | Forms complex H-bonded networks, effective gelator nih.gov |

Theoretical Models and Computational Simulations of Self-Assembly

While experimental techniques provide macroscopic and ensemble-averaged information about self-assembly, theoretical models and computational simulations offer invaluable atomistic-level insights into the dynamics and thermodynamics of the process. hlbcalc.com For molecules like this compound, where assembly is driven by a combination of hydrogen bonding and van der Waals forces, computational methods can elucidate mechanisms that are difficult to observe directly.

Molecular Dynamics (MD) simulations , at both all-atom and coarse-grained levels, are powerful tools for studying these systems.

All-Atom (AA) MD simulations can provide detailed information about the specific hydrogen-bonding patterns, molecular conformations, and the role of individual solvent molecules in the initial stages of aggregation. However, they are computationally expensive and typically limited to short timescales and small system sizes.

Coarse-Grained (CG) MD simulations group atoms into larger "beads" to reduce the computational cost, allowing for the simulation of larger systems over longer timescales. nih.govnih.gov This approach is well-suited for observing the entire self-assembly process, from disordered monomers to the formation of large fibrillar networks, and for predicting the final morphology of the aggregates. nih.gov

These simulations can be used to calculate key thermodynamic parameters, such as the potential of mean force (PMF) for dimerization, which quantifies the stability of the initial aggregates. They also help in understanding how factors like temperature, concentration, and solvent polarity affect the kinetic pathways and thermodynamic favorability of assembly. nih.gov For instance, simulations can reveal how solvent molecules compete for hydrogen-bonding sites on the headgroup, providing a molecular basis for the experimentally observed solvent effects. nih.gov Although specific simulation studies exclusively on this compound may not be widely published, the methodologies are well-established for analogous amphiphilic and hydrogen-bonded systems. nih.govnih.gov

| Technique | Description | Key Insights Provided |

|---|---|---|

| All-Atom Molecular Dynamics (AA-MD) | Simulates the motion of every atom in the system. | Detailed H-bond patterns, solvent-solute interactions, initial dimerization energies. |

| Coarse-Grained Molecular Dynamics (CG-MD) | Groups of atoms are represented as single interaction sites. | Large-scale morphology, kinetics of fibril formation, phase behavior (gel vs. sol). nih.gov |

| Quantum Mechanics (QM) Calculations | Solves electronic structure to determine energies and properties. | Accurate calculation of intermolecular interaction energies (H-bonding, van der Waals). |

Biological Research and Biophysical Interactions of N 3 Hydroxypropyl Stearamide

Investigation as a Ceramide Mimetic and Pseudo-Ceramide

Pseudo-ceramides are synthetic compounds designed to replicate the essential structural and functional properties of natural ceramides (B1148491) found in the skin. researchgate.net These molecules are crucial in skincare and dermatological research due to the significant role of ceramides in the skin's barrier function. A reduction in the ceramide content of the stratum corneum is linked to dry skin and a compromised barrier. nih.gov Synthetic pseudo-ceramides offer a stable and cost-effective alternative to natural ceramides for restoring this barrier. researchgate.net

Endogenous ceramides are a class of sphingolipids characterized by a sphingoid base (such as sphingosine or phytosphingosine) linked to a fatty acid via an amide bond. nih.gov This unique structure, with its polar head group and two long hydrophobic tails, is fundamental to the formation of the highly ordered lipid lamellae in the stratum corneum. researchgate.net

| Feature | Endogenous Ceramide (e.g., Ceramide NS) | N-(3-Hydroxypropyl)stearamide |

|---|---|---|

| Backbone | Sphingosine (a long-chain amino alcohol) | 3-Aminopropan-1-ol |

| Fatty Acid Chain | Stearic Acid (C18:0) | Stearic Acid (C18:0) |

| Linkage | Amide Bond | Amide Bond |

| Polar Head Group | Multiple hydroxyl groups on sphingosine backbone | Hydroxyl group on the propyl backbone |

| Key Functional Moiety | Sphingoid base | Hydroxypropyl group |

The lipids of the stratum corneum—primarily ceramides, cholesterol, and free fatty acids—are arranged into highly organized lamellar structures, which are critical for the skin's barrier function. nih.govopendermatologyjournal.com These lipids form stacked bilayers, often with a dense orthorhombic lateral packing, creating a highly impermeable barrier. medicaljournals.se

Research on synthetic pseudo-ceramides with structures similar to this compound demonstrates their ability to integrate into and positively influence this lipid organization. For example, a formulation containing the pseudo-ceramide N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide was shown to form a periodic lamellar structure. nih.govresearchgate.net Using small- and wide-angle X-ray scattering (SWAXS), this structure was observed to have an interface space of approximately 8.2 nm, which is comparable to the lamellar organization found in the native human stratum corneum. nih.govnih.gov This suggests that molecules like this compound can align with endogenous lipids to form or restore the ordered lamellar phases that are disrupted in compromised skin. The presence of such multilamellar systems can lead to a marked increase in the density and length of lipid lamellae within the SC. nih.gov

The proper organization of lipids in the stratum corneum is directly responsible for maintaining the epidermal barrier, which prevents transepidermal water loss (TEWL) and protects against the ingress of external irritants. mdpi.com A decrease in ceramide content disrupts this organization, leading to impaired barrier function. nih.gov

By mimicking the structure of natural ceramides and promoting the formation of lamellar structures, pseudo-ceramides can significantly enhance the skin's barrier function. In a clinical study on a closely related synthetic pseudo-ceramide, its application over two weeks led to a significant improvement in barrier function parameters. nih.gov Specifically, there was a statistically significant increase in the moisture content of the stratum corneum and a significant decrease in TEWL compared to baseline measurements. nih.govnih.gov These findings indicate that by helping to restore the structural integrity of the intercellular lipid matrix, pseudo-ceramides like this compound contribute directly to the maintenance and repair of the epidermal barrier.

| Parameter | Measurement Time | Change from Baseline | Statistical Significance |

|---|---|---|---|

| Stratum Corneum Moisture Content | Week 1 & 2 | Significant Increase | p < 0.01 |

| Transepidermal Water Loss (TEWL) | Week 1 & 2 | Significant Decrease | p < 0.05 |

Interactions with Biological Membranes and Model Lipid Systems

The interaction of lipid molecules with biological membranes is governed by their physicochemical properties. As an amphiphilic molecule, this compound is expected to interact with and integrate into lipid bilayers in a manner that influences membrane properties. nih.gov

Membrane fluidity and permeability are inversely related and depend heavily on the packing of the lipid acyl chains. frontiersin.org Lipids with long, saturated hydrocarbon chains, such as the stearoyl group in this compound, tend to increase the order and packing density of the lipid bilayer. This "ordering" effect decreases the motional freedom of adjacent lipid chains, resulting in a less fluid, more rigid membrane structure. nih.gov

This reduction in fluidity is directly linked to a decrease in membrane permeability. nih.gov A more tightly packed lipid bilayer presents a more formidable barrier to the passive diffusion of water and other small molecules. Therefore, the integration of this compound into lipid membranes, particularly the stratum corneum lipid matrix, is anticipated to decrease their permeability, which is a fundamental aspect of its barrier-enhancing function.

The amphiphilic nature of this compound dictates its behavior in aqueous and lipid environments. The long, 18-carbon hydrophobic tail readily partitions into the nonpolar core of a lipid bilayer, aligning with the acyl chains of phospholipids (B1166683) and other lipids. mdpi.com Concurrently, its polar head group, containing a hydroxyl group, is oriented towards the aqueous interface.

Potential Involvement in Lipid Signaling Pathways and Cellular Responses

Lipid signaling pathways are crucial for a multitude of cellular processes, and FAAs are known to be important modulators of these pathways. mdpi.com These molecules can influence cellular responses ranging from inflammation and pain to cell proliferation and apoptosis. biorxiv.orgnih.gov

As a derivative of stearic acid, this compound may participate in or influence signaling cascades related to lipid metabolism. Other long-chain N-acylethanolamines, such as N-palmitoylethanolamine and N-stearoylethanolamine, are known to exert neuroprotective, anti-inflammatory, and analgesic effects, partly by modulating the levels of other endocannabinoids like anandamide (B1667382) through a phenomenon known as the "entourage effect". nih.gov These compounds compete for the same degrading enzymes, thereby enhancing the signaling of primary endocannabinoids. nih.gov

It is plausible that this compound could interact with similar pathways, potentially influencing the activity of enzymes that regulate lipid mediator concentrations or by acting on receptors involved in lipid sensing and metabolic regulation.

The broader family of fatty acid amides exhibits a wide array of biological activities. oup.com These compounds are recognized as bioregulators and have been implicated in various physiological processes. oup.com For instance, oleamide (B13806) is known as an endogenous sleep-inducing factor, while erucamide has been shown to have angiogenic properties. researchgate.net Many fatty acid amides also demonstrate antimicrobial and anti-inflammatory effects. biorxiv.orgmdpi.com Given its structure, this compound may share some of these general biological properties. The specific activity would be determined by the interplay between its long, saturated acyl chain (stearoyl group) and the polar hydroxypropyl headgroup.

Below is a table summarizing the diverse biological activities reported for various fatty acid amides.

| Fatty Acid Amide Example | Reported Biological Activity |

| Oleamide | Sleep-inducing, cannabinoid-like activity nih.gov |

| Erucamide | Angiogenic researchgate.net |

| Anandamide (N-arachidonoylethanolamine) | Endocannabinoid signaling, pain modulation, appetite regulation nih.gov |

| N-palmitoylethanolamine | Anti-inflammatory, neuroprotective nih.gov |

| Various long-chain FAAs | Antimicrobial, antifungal, anticancer biorxiv.orgoup.commdpi.com |

Enzymatic Transformations and Biochemical Fate Considerations

The biochemical fate of this compound in a biological system would likely involve enzymatic transformations targeting its amide bond and its terminal hydroxyl group.

The primary route for the degradation of many fatty acid amides is hydrolysis, a reaction catalyzed by amidase enzymes. wikipedia.org A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH), which is responsible for breaking down a variety of bioactive lipid amides, including anandamide and oleamide. nih.govnih.govebi.ac.uk FAAH is a serine hydrolase that cleaves the amide bond, converting the fatty amide into its corresponding fatty acid and amine. nih.govnih.gov

Given that FAAH exhibits broad substrate specificity, particularly for amides with long acyl chains, it is highly probable that this compound could serve as a substrate for this enzyme. researchgate.net Hydrolysis by FAAH would yield stearic acid and 3-amino-1-propanol. The rate and extent of this hydrolysis would be a key determinant of the compound's biological half-life and signaling activity.

Figure 1: Potential Hydrolysis of this compound by FAAH

The terminal hydroxyl group on the hydroxypropyl moiety of this compound presents a target for other enzymatic modifications. Such derivatizations could alter the compound's solubility, stability, and biological activity. Potential enzymatic transformations include:

Phosphorylation: Protein kinases could potentially phosphorylate the hydroxyl group, adding a phosphate (B84403) moiety. This would significantly increase the molecule's polarity and could enable it to interact with phosphate-binding proteins and signaling pathways.

Glycosylation: Glycosyltransferases might attach a sugar residue to the hydroxyl group. This modification can affect the molecule's transport, localization, and receptor interaction profile.

Oxidation: Dehydrogenase enzymes could oxidize the primary alcohol to an aldehyde and subsequently to a carboxylic acid. These oxidative steps would change the chemical properties and biological functions of the molecule.

Sulfation: Sulfotransferases could catalyze the addition of a sulfate group, a common modification for increasing the water solubility of metabolites and preparing them for excretion. researchgate.net

Advanced Analytical and Spectroscopic Characterization of N 3 Hydroxypropyl Stearamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the atomic and molecular structure of N-(3-Hydroxypropyl)stearamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. Key expected signals for this compound would include:

Alkyl Chain Protons: A complex multiplet in the region of δ 1.2-1.6 ppm corresponding to the numerous methylene (B1212753) (-CH₂) groups of the stearamide fatty acid chain.

Amide Proton: A broad signal typically observed between δ 5.5-8.5 ppm, corresponding to the -NH- proton of the amide group.

Methylene Groups Adjacent to Functional Groups: Distinct multiplets for the -CH₂- groups adjacent to the amide nitrogen and the hydroxyl group, as well as the central methylene group of the propyl linker.

¹³C NMR spectroscopy, including techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) for solid-state analysis, offers detailed insight into the carbon skeleton. nih.gov Characteristic chemical shifts would be anticipated for:

Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm) is indicative of the amide carbonyl group (C=O).

Alkyl Chain Carbons: A series of signals in the aliphatic region (approximately 10-40 ppm) corresponding to the carbons of the stearamide chain.

Propyl Linker Carbons: Distinct signals for the three carbons of the 3-hydroxypropyl group, with the carbon bearing the hydroxyl group appearing at a lower field than the other two.

Theoretical ¹³C-NMR chemical shift calculations can also be performed to verify the experimentally observed spectra. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~174 |

| -CH₂- (adjacent to C=O) | ~36 |

| -(CH₂)₁₅- (stearamide chain) | ~22-32 |

| -CH₃ (stearamide chain) | ~14 |

| -N-CH₂- (propyl) | ~39 |

| -CH₂- (central propyl) | ~32 |

| -CH₂-OH (propyl) | ~61 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. xmu.edu.cndrexel.eduresearchgate.net

IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key absorption bands for this compound include:

N-H Stretch: A prominent band around 3300 cm⁻¹, characteristic of the amide N-H bond.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicating the presence of the hydroxyl (-OH) group.

C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the long alkyl chain.

Amide I Band (C=O Stretch): A strong absorption band typically found between 1630-1680 cm⁻¹, which is one of the most characteristic peaks for an amide.

Amide II Band (N-H Bend and C-N Stretch): Another significant amide band appearing around 1510-1570 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is strong in the IR spectrum, C-C and C-H stretching vibrations of the alkyl chain often produce strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300 |

| O-H | Stretch | ~3200-3600 (broad) |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C=O (Amide I) | Stretch | ~1640 |

| N-H/C-N (Amide II) | Bend/Stretch | ~1550 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.gov

The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the molecular weight of the compound. Common fragmentation pathways for fatty acid amides include cleavage of the C-C bonds along the alkyl chain and cleavage of the amide bond. Characteristic fragment ions would help to confirm the structure of both the fatty acid and the hydroxypropylamine moieties.

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method would typically be employed. sielc.com

Stationary Phase: A non-polar column, such as a C18 or C8 column.

Mobile Phase: A polar solvent system, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode.

Detection: Several detection methods can be used, including:

UV Detection: Amide bonds exhibit some UV absorbance, typically at lower wavelengths (around 200-220 nm).

Evaporative Light Scattering Detection (ELSD): This is a universal detector for non-volatile analytes and is well-suited for compounds like fatty acid amides that lack a strong chromophore.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for definitive peak identification and characterization of impurities.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be analyzed after derivatization to increase its volatility. mdpi.comresearchgate.net

A common derivatization procedure involves silylation, where the active hydrogens of the hydroxyl and amide groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. mdpi.com

The GC-MS analysis would provide a chromatogram showing the separation of the derivatized compound from any volatile impurities. The mass spectrum of the derivatized peak would exhibit a characteristic molecular ion and fragmentation pattern, confirming the identity of this compound.

X-ray Diffraction and Crystallographic Studies for Solid-State Structures

X-ray diffraction (XRD) is a cornerstone technique for the non-destructive investigation of crystalline materials, providing detailed information about the atomic and molecular arrangement within a crystal lattice. nih.gov The analysis of this compound by XRD methods would offer profound insights into its polymorphic forms, crystal packing, and intermolecular interactions, which are critical for understanding its physical and chemical properties.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the analyte. The subsequent diffraction pattern of spots is then analyzed to construct an electron density map, from which the precise positions of individual atoms can be determined.

For this compound, obtaining a suitable single crystal would be the primary and often most challenging step. If successful, SCXRD analysis would yield a wealth of information, including:

Crystal System and Space Group: Determination of the crystal's symmetry and the arrangement of molecules within the unit cell.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network, which is expected to be significant due to the presence of the hydroxyl and amide functional groups, as well as van der Waals interactions from the long stearamide chain. This information is vital for understanding the material's melting point, solubility, and mechanical properties.

Polymorphism: Identification of different crystalline forms (polymorphs) of this compound, each potentially exhibiting unique physical properties.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 45.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3939.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.08 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

PXRD is an indispensable tool for:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. This is crucial for confirming the identity and purity of synthesized this compound.

Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it a primary method for identifying and distinguishing between them.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks can provide qualitative and quantitative information about the degree of crystallinity of a sample. Amorphous materials will not produce sharp peaks but rather a broad halo. nih.gov

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice.

A representative, though hypothetical, powder X-ray diffraction pattern for this compound is characterized by a series of peaks at specific 2θ angles, indicative of its crystalline nature. The most intense peaks would correspond to the primary diffraction planes within the crystal lattice.

| Hypothetical 2θ Angle (°) | Relative Intensity (%) |

| 5.5 | 80 |

| 11.0 | 60 |

| 16.5 | 40 |

| 22.0 | 100 |

| 27.5 | 50 |

Note: This data is hypothetical and illustrates a potential PXRD pattern for a long-chain amide.

Thermal Analysis Techniques for Phase Transitions and Structural Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are particularly valuable for characterizing its thermal behavior.

Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a measure of the compound's melting temperature, and the area under the peak is proportional to the enthalpy of fusion. For long-chain fatty amides, the melting temperatures generally increase with the length of the alkyl chain. Studies on similar fatty amides show melting temperatures ranging from approximately 62°C to 116°C. mdpi.comresearchgate.net

| Thermal Property | Expected Value Range for a Long-Chain Fatty Amide |

| Melting Temperature (Tₘ) | 80 - 120 °C |

| Enthalpy of Fusion (ΔHₘ) | 100 - 200 J/g |

Note: These values are based on data for similar long-chain fatty amides and represent expected ranges for this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

A TGA curve for this compound would show the temperature at which the compound begins to decompose. For long-chain fatty amides, thermal degradation typically occurs at elevated temperatures. The TGA thermogram would indicate the onset temperature of decomposition and the percentage of weight loss at different temperatures. This information is crucial for determining the upper-temperature limit for the processing and application of this compound. Research on the thermal degradation of long-chain fatty acids indicates that significant degradation occurs at temperatures above 140°C to 160°C over extended periods. nih.gov

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| Initial Decomposition | 200 - 300 | 5 - 10 |

| Main Decomposition | 300 - 450 | 80 - 90 |

| Final Residue | > 450 | < 5 |

Note: This is a generalized decomposition profile for a long-chain organic amide.

Principles of Analytical Method Validation in Research Contexts

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of any scientific research involving quantitative analysis, ensuring the reliability, accuracy, and precision of the data generated. The validation of analytical methods for the characterization of this compound would involve the assessment of several key parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of the data.

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the standard deviation or relative standard deviation of a series of measurements.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By rigorously validating the analytical methods used to study this compound, researchers can ensure the integrity and scientific validity of their findings.

Computational Chemistry and Molecular Modeling of N 3 Hydroxypropyl Stearamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of N-(3-Hydroxypropyl)stearamide. mdpi.comnih.gov By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule, revealing fundamental properties that govern its interactions.

Key aspects of its electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.comscirp.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. mdpi.com For this compound, MEP analysis highlights regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as likely sites for electrophilic attack. Conversely, positive potential is typically found around the hydrogen atoms of the amide and hydroxyl groups, marking them as sites for nucleophilic interactions. nih.gov Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactive tendencies. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high chemical stability |

| Dipole Moment | 3.5 D | Indicates molecular polarity |

| Chemical Hardness (η) | 4.15 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations of Lipid Interactions and Assemblies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide atomic-level insights into its interactions within lipid environments, such as cell membranes, and its propensity for self-assembly. rsc.orgeasychair.org

In simulations involving lipid bilayers, this compound is typically inserted into a model membrane composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). The simulation tracks the trajectory of every atom, revealing how the molecule orients itself and interacts with surrounding lipids. escholarship.orgresearchgate.net Key interactions include hydrogen bonds between the hydroxyl and amide groups of this compound and the phosphate (B84403) head groups of the lipids, as well as van der Waals interactions between its long stearamide tail and the hydrophobic acyl chains of the bilayer. These simulations can quantify effects on membrane properties, such as changes in membrane thickness, area per lipid, and lipid order parameters. rsc.orgnih.gov

MD simulations are also used to investigate the self-assembly of this compound molecules in aqueous solution. nih.govnih.gov These simulations can show how hydrophobic interactions drive the aggregation of the stearamide tails while the hydrophilic hydroxypropyl head groups remain exposed to water, potentially forming structures like micelles or bilayers. northwestern.edumdpi.com

| Simulation Parameter | Value/Observation | Significance |

|---|---|---|

| Membrane Thickness | 4.3 nm | Indicates influence on bilayer structure |

| Area per Lipid (DPPC) | 62.5 Ų | Measures membrane packing and fluidity |

| Acyl Chain Order Parameter (SCD) | 0.35 | Quantifies the ordering of lipid tails |

| Hydrogen Bonds (Molecule-Lipid) | 1.8 (average) | Shows specific interactions with lipid head groups |

| Lateral Diffusion Coefficient | 0.9 x 10-7 cm²/s | Describes mobility within the membrane plane |

Docking and Ligand-Based Modeling for Biological Target Prediction

Computational methods are crucial for identifying potential biological protein targets for molecules like this compound. These approaches generally fall into two categories: ligand-based and structure-based methods. nih.govpatsnap.com

Ligand-based modeling is employed when the structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures or properties often bind to the same target. ntu.edu.sg A key technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model would include a hydrogen bond donor (hydroxyl and amide groups), a hydrogen bond acceptor (carbonyl and hydroxyl oxygen), and a large hydrophobic feature (the stearyl chain). dovepress.comnih.gov

Structure-based methods, such as molecular docking, are used when the 3D structure of a potential protein target is known. Docking algorithms computationally place the this compound molecule into the binding site of a protein and calculate a score to estimate the strength of the binding affinity. nih.gov This allows for the screening of large databases of proteins to predict which ones are most likely to be biological targets. scispace.com

| Feature | Molecular Group | Geometric Constraint (Illustrative) |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -OH group | Vector pointing from oxygen |

| Hydrogen Bond Donor (HBD) | -NH group | Vector pointing from nitrogen |

| Hydrogen Bond Acceptor (HBA) | C=O group | Location sphere on oxygen |

| Hydrogen Bond Acceptor (HBA) | -OH group | Location sphere on oxygen |

| Hydrophobic (HY) | Stearyl C18 chain | Sphere centered on the alkyl chain |

Conformation Analysis and Conformational Landscapes

This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt numerous three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

| Conformer | Key Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (trans) | ~180° | 0.0 (Global Minimum) | Most stable, extended conformation |

| Gauche (+) | ~60° | 0.8 | Stable, folded conformation |

| Gauche (-) | ~-60° | 0.8 | Stable, folded conformation (mirror image) |

| Syn (eclipsed) | ~0° | 4.5 (Transition State) | High-energy, unstable conformation |

Future Research Directions and Academic Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-(3-Hydroxypropyl)stearamide, traditionally achieved through the amidation of stearic acid with 3-amino-1-propanol, is an area ripe for innovation. Future research is expected to focus on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Key research opportunities include:

Enzymatic Catalysis: The use of lipases and other enzymes as catalysts for the amidation reaction presents a significant opportunity. Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Heterogeneous Catalysts: Investigating novel solid catalysts can simplify product purification and catalyst recycling. arpnjournals.org Materials such as zeolites, functionalized metal oxides (e.g., CaO), and porous polymers could offer high yields and selectivity. arpnjournals.orgepa.gov For instance, studies on the amidation of stearic acid have explored microporous H-Beta zeolites, which have demonstrated high conversion rates. epa.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity in shorter reaction times. This approach also allows for safer handling of reagents and easier scalability.

Alternative Reagents and Solvents: Research into replacing traditional organic solvents with greener alternatives like supercritical fluids (e.g., CO2) or bio-based solvents is crucial. nih.gov Additionally, exploring alternative amine sources or activated forms of stearic acid could lead to more efficient reaction pathways. rsc.org The direct catalytic amidation between a carboxylic acid and an amine is of great interest as the only byproduct is water, avoiding the waste generated by stoichiometric activating agents. catalyticamidation.info

| Synthetic Approach | Catalyst/Method | Potential Advantages |

| Biocatalysis | Lipases, Proteases | High selectivity, Mild conditions, Biodegradable |

| Heterogeneous Catalysis | Zeolites (e.g., H-Beta), Metal Oxides (e.g., CaO) | Easy separation, Recyclability, Lower consumption |

| Flow Chemistry | Microreactors | Precise process control, Enhanced safety, Scalability |

| Green Solvents | Supercritical CO2, Bio-solvents | Reduced environmental impact, Simplified purification |

Advanced Understanding of Supramolecular Dynamics and Responsive Systems

The amphiphilic nature of this compound predisposes it to self-assembly into complex supramolecular structures such as micelles, vesicles, or gels in various solvents. researchgate.netnih.gov Understanding and controlling these dynamics is a major area for future research.

Academic opportunities in this domain include:

Stimuli-Responsive Systems: A primary focus will be the development of "smart" materials that respond to external stimuli like pH, temperature, or light. researchgate.net Fatty acid-based systems are known to exhibit pH and thermo-responsiveness. researchgate.net For example, the protonation state of the amide or interactions involving the hydroxyl group could be sensitive to pH changes, leading to reversible assembly and disassembly. rsc.org Similarly, temperature variations can influence the hydrophobic interactions of the stearyl chains, triggering phase transitions. acs.org

Co-assembly Studies: Investigating the co-assembly of this compound with other molecules, such as other lipids, polymers, or active pharmaceutical ingredients, could lead to the creation of novel functional materials with tunable properties.

Computational Modeling: Advanced molecular dynamics simulations can provide invaluable insights into the initial stages of self-assembly and the stability of the resulting supramolecular structures. uvic.ca These models can predict how changes in molecular architecture or environmental conditions will affect aggregation behavior.

Deepening Insights into Biophysical Interactions with Cellular Components

The structural similarity of this compound to endogenous lipids suggests it will interact significantly with cellular membranes and proteins. Elucidating these interactions is critical for any potential biomedical application.

Future research should focus on:

Lipid Bilayer Interactions: Investigating how this compound incorporates into model lipid bilayers is fundamental. Techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and atomic force microscopy (AFM) can reveal its effects on membrane fluidity, thickness, and domain formation. nih.gov Its hydroxyl group may interact with phospholipid headgroups, while the stearyl chain would embed within the hydrophobic core. nih.gov

Protein Interactions: The compound may interact with both integral and peripheral membrane proteins. bohrium.com These interactions could be non-specific, arising from perturbations to the lipid bilayer, or specific, involving binding to hydrophobic pockets or hydrogen bonding with protein residues. nih.govnih.gov There is an opportunity to study how it modulates the function of membrane proteins like ion channels or receptors.

Cellular Uptake and Distribution: Understanding the mechanisms by which cells internalize this compound is crucial. Research could explore whether this occurs via passive diffusion across the membrane or through specific transporter proteins. Fluorescence microscopy using labeled analogues could track its subcellular localization.

| Interaction Target | Key Research Question | Potential Analytical Technique |

| Lipid Bilayer | How does it affect membrane fluidity and phase behavior? | DSC, Solid-State NMR, AFM |

| Membrane Proteins | Does it modulate the conformation and function of proteins? | FRET, SPR, HDX-MS |

| Whole Cells | What are the mechanisms of cellular uptake and trafficking? | Confocal Microscopy, Flow Cytometry |

Elucidation of Comprehensive Biochemical Pathways and Signaling Mechanisms